Imisopasem Manganese

描述

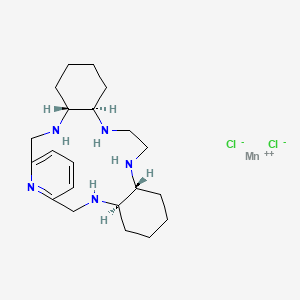

M40403 is a low molecular weight, synthetic manganese containing superoxide dismutase mimetic (SODm) that selectively removes superoxide anion.

Imisopasem Manganese is a manganese-based non-peptidyl mimetic of the human mitochondrial manganese superoxide dismutase (MnSOD), with potential antioxidant and chemo/radioprotective activities. Upon administration, imisopasem manganese mimics the activity of MnSOD and scavenges reactive oxygen species (ROS), such as superoxide anion, which prevents oxygen free radical damage to macromolecules such as DNA. This reduces ROS-mediated lipid peroxidation, prevents apoptosis and protects against oxygen free radical-induced toxicity in normal tissues.

a superoxide dismutase mimetic; structure in first source

属性

IUPAC Name |

manganese(2+);(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N5.2ClH.Mn/c1-3-10-20-18(8-1)22-12-13-23-19-9-2-4-11-21(19)25-15-17-7-5-6-16(26-17)14-24-20;;;/h5-7,18-25H,1-4,8-15H2;2*1H;/q;;;+2/p-2/t18-,19-,20-,21-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXEMWBBXVXHEPU-XNPJUPKFSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)NCCNC3CCCCC3NCC4=CC=CC(=N4)CN2.[Cl-].[Cl-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2[C@@H](C1)NCCN[C@@H]3CCCC[C@H]3NCC4=CC=CC(=N4)CN2.[Cl-].[Cl-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35Cl2MnN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20944477 | |

| Record name | Manganese(2+) chloride--1,2,3,4,4a,5,6,12,13,13a,14,15,16,17,17a,18,19,20,21,21a-icosahydro-7,11-(azeno)dibenzo[b,h][1,4,7,10]tetraazacycloheptadecine (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218791-21-0 | |

| Record name | Imisopasem manganese [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0218791210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese(2+) chloride--1,2,3,4,4a,5,6,12,13,13a,14,15,16,17,17a,18,19,20,21,21a-icosahydro-7,11-(azeno)dibenzo[b,h][1,4,7,10]tetraazacycloheptadecine (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMISOPASEM MANGANESE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q6R3259KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Imisopasem Manganese: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imisopasem Manganese (formerly known as M40403) is a synthetic, non-peptidyl small molecule that functions as a potent mimetic of the endogenous antioxidant enzyme, manganese superoxide (B77818) dismutase (MnSOD or SOD2).[1][2] Developed to overcome the therapeutic limitations of the native enzyme, such as poor stability and low bioavailability, Imisopasem Manganese offers a robust and selective mechanism for neutralizing superoxide radicals (O₂•⁻).[3][4] Its primary action is the catalytic dismutation of superoxide into hydrogen peroxide (H₂O₂) and molecular oxygen (O₂), thereby mitigating the deleterious effects of oxidative stress that underpin numerous pathologies, including inflammation, ischemia-reperfusion injury, and toxicity from chemo- and radiotherapy.[5] This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Primary Mechanism of Action: Superoxide Dismutation

The fundamental mechanism of Imisopasem Manganese is its ability to mimic the catalytic activity of MnSOD. In conditions of physiological stress, such as inflammation or exposure to toxins, cells produce an excess of reactive oxygen species (ROS). The superoxide anion is a primary ROS, which, if left unchecked, can lead to the formation of more damaging species and trigger harmful downstream signaling cascades.

Imisopasem Manganese catalytically removes superoxide with high efficiency and selectivity. The manganese core of the molecule cycles between oxidized (Mn³⁺) and reduced (Mn²⁺) states to facilitate the dismutation of two superoxide molecules. The process can be summarized in the following two-step reaction:

-

Mn³⁺-complex + O₂•⁻ → Mn²⁺-complex + O₂

-

Mn²⁺-complex + O₂•⁻ + 2H⁺ → Mn³⁺-complex + H₂O₂

This catalytic cycle allows a single molecule of Imisopasem Manganese to neutralize a large number of superoxide radicals. A key advantage over native SOD enzymes is that Imisopasem is not deactivated by peroxynitrite, a potent oxidant formed from the reaction of superoxide and nitric oxide.

Downstream Cellular and Physiological Effects

By reducing the cellular burden of superoxide, Imisopasem Manganese prevents the activation of multiple pathological signaling pathways.

-

Reduction of Inflammation: Superoxide contributes to inflammation by promoting the production of pro-inflammatory cytokines and the expression of adhesion molecules, which facilitates neutrophil infiltration into tissues. Imisopasem Manganese has been shown to inhibit increases in TNF-α and IL-1β levels and reduce neutrophil infiltration (measured by myeloperoxidase levels) in preclinical models.

-

Prevention of Apoptosis: Oxidative stress is a potent trigger of programmed cell death (apoptosis). By scavenging superoxide, Imisopasem Manganese protects cellular components like DNA and lipids from oxidative damage, thereby preventing the initiation of apoptotic cascades.

-

Protection of Endothelial Function: Superoxide can quench nitric oxide (NO), a critical signaling molecule for vasodilation, leading to endothelial dysfunction. Imisopasem Manganese protects the bioavailability of NO, improving endothelial function.

Quantitative Data Summary

The following tables summarize key quantitative parameters of Imisopasem Manganese from preclinical studies.

Table 1: Physicochemical and Kinetic Properties

| Parameter | Value | Reference(s) |

|---|---|---|

| Molecular Weight | 483 Da | |

| Compared to Native MnSOD | ~30,000 Da |

| Catalytic Rate Constant (k_cat_) | > 2 x 10⁷ M⁻¹s⁻¹ | |

Table 2: Effective Doses in Preclinical Models

| Model | Species | Dosing | Key Findings | Reference(s) |

|---|---|---|---|---|

| 5-FU-Induced Intestinal Mucositis | Mouse | 5-10 mg/kg, i.p. | Attenuated weight loss, diarrhea, and histological damage. | |

| Carrageenan-Induced Paw Edema | Rat | 1-10 mg/kg, i.v. | Reduced paw edema; inhibited TNF-α and IL-1β increases. | |

| Ischemia-Reperfusion Injury | Rat | 0.1-1 mg/kg | Inhibited increases in MPO, MDA, TNF-α, and IL-1β. |

| Radiation-Induced Oral Mucositis | Hamster | 3-30 mg/kg, i.p. | Reduced severity and duration of mucositis. | |

Experimental Protocols

Detailed methodologies for two key preclinical models are outlined below.

5-Fluorouracil (5-FU)-Induced Intestinal Mucositis in Mice

This model assesses the protective effects of Imisopasem Manganese against chemotherapy-induced gastrointestinal toxicity.

-

Animals: Male BALB/c mice, 6-8 weeks of age.

-

Materials: 5-Fluorouracil (5-FU), Imisopasem Manganese (M40403), saline vehicle.

-

Procedure:

-

Acclimation: Animals are acclimated for at least one week prior to the experiment.

-

Grouping: Mice are randomized into groups: Control (vehicle only), 5-FU only, and 5-FU + M40403 (at various doses, e.g., 5 mg/kg and 10 mg/kg).

-

Induction of Mucositis: Mice in the 5-FU groups receive daily intraperitoneal (i.p.) injections of 5-FU (e.g., 30 mg/kg) for five consecutive days (Day 1 to Day 5).

-

Treatment: The 5-FU + M40403 group receives i.p. injections of M40403 shortly before or after the 5-FU administration for the five days.

-

Monitoring: Body weight and diarrhea scores are recorded daily.

-

Endpoint Analysis (e.g., on Day 8):

-

Animals are euthanized.

-

Small intestine samples are collected for histological analysis (Hematoxylin and Eosin staining) to measure villus length and assess mucosal damage.

-

Tissue samples may be processed for Western blot analysis to measure levels of apoptosis-related proteins (e.g., caspases) or for transmission electron microscopy to observe cellular ultrastructure.

-

Blood samples can be collected for analysis of serum cytokine levels (e.g., TNF-α).

-

-

Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation used to evaluate the anti-inflammatory activity of novel compounds.

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Materials: Lambda-Carrageenan (1% w/v in saline), Imisopasem Manganese (M40403), saline vehicle, plethysmometer or calipers.

-

Procedure:

-

Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.

-

Treatment: Animals are pre-treated with M40403 (e.g., 1-10 mg/kg) or vehicle via intravenous (i.v.) or intraperitoneal (i.p.) injection.

-

Induction of Edema: Approximately 15-30 minutes after treatment, a sub-plantar injection of 1% carrageenan (typically 100 µL) is administered into the hind paw to induce inflammation.

-

Edema Measurement: Paw volume is measured at regular intervals post-carrageenan injection (e.g., every hour for up to 5-6 hours), as this is the period of maximal edema.

-

Endpoint Analysis: The increase in paw volume relative to the baseline is calculated as a measure of edema. At the end of the experiment, animals can be euthanized and paw exudate collected to measure levels of inflammatory mediators like TNF-α, IL-1β, and lactate (B86563) dehydrogenase (LDH).

-

References

- 1. Evaluation of a Superoxide Dismutase Mimetic As an Adjunct to Interleukin 2 Based Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to M40403: A Synthetic Superoxide Dismutase Mimetic

For Researchers, Scientists, and Drug Development Professionals

Abstract

M40403, also known as imisopasem manganese, is a low molecular weight, synthetic, manganese-based mimetic of the superoxide (B77818) dismutase (SOD) enzyme.[1][2][3] It is a stable, non-peptidyl molecule that catalytically converts superoxide radicals to molecular oxygen and hydrogen peroxide.[4] This selective scavenging of superoxide, a key mediator of oxidative stress and inflammation, without interfering with other reactive oxygen species, has positioned M40403 as a promising therapeutic agent in a variety of preclinical models of diseases associated with inflammation and oxidative damage. This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of M40403, along with detailed experimental protocols for its evaluation.

Chemical Structure and Physicochemical Properties

M40403 is a manganese (II) complex with a pentaazamacrocyclic ligand. Its structure is designed to mimic the active site of the native manganese SOD (MnSOD) enzyme.

Table 1: Physicochemical Properties of M40403

| Property | Value | Reference |

| Chemical Name | dichloromanganese;(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene | [1] |

| Molecular Formula | C21H35Cl2MnN5 | |

| Molecular Weight | 483.4 g/mol | |

| SMILES | C1CC[C@@H]2--INVALID-LINK--NCCN[C@@H]3CCCC[C@H]3NCC4=CC=CC(=N4)CN2.Cl[Mn]Cl | |

| Solubility | DMF: 3 mg/ml; DMSO: 5 mg/ml; Ethanol (B145695): 20 mg/ml; PBS (pH 7.2): 3 mg/ml; H2O: 15 mg/mL (with sonication and heating recommended) |

Pharmacodynamics: Superoxide Dismutase Mimetic Activity

The primary mechanism of action of M40403 is its ability to catalytically dismutate superoxide radicals. This activity is crucial in mitigating the damaging effects of oxidative stress in various pathological conditions.

Table 2: Pharmacodynamic Properties of M40403

| Parameter | Value | Cell/System | Reference |

| SOD Mimetic Activity (kcat) | > 2 x 107 M-1s-1 | ||

| NADPH Oxidase Inhibition (IC50) | 31.6 μM | Rat aortic smooth muscle cells |

Pharmacokinetics

Experimental Protocols

Carrageenan-Induced Pleurisy in Rats

This model is used to evaluate the anti-inflammatory properties of M40403 in an acute inflammatory setting.

Methodology:

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Pleurisy:

-

Anesthetize rats with isoflurane.

-

Make a skin incision at the level of the left sixth intercostal space.

-

Inject 0.2 mL of a 1% (w/v) solution of λ-carrageenan in saline into the pleural cavity.

-

-

M40403 Administration:

-

Administer M40403 (5-20 mg/kg) or vehicle intraperitoneally 15 minutes before carrageenan injection.

-

-

Sample Collection (4 hours post-carrageenan):

-

Euthanize the animals.

-

Carefully open the chest and rinse the pleural cavity with 2 mL of saline containing heparin (5 U/mL).

-

Aspirate the exudate and washing solution to measure the total volume.

-

Collect lung tissue for analysis of myeloperoxidase (MPO) activity and malondialdehyde (MDA) levels.

-

TNBS-Induced Colitis in Rats

This model mimics inflammatory bowel disease and is used to assess the therapeutic potential of M40403 in chronic inflammation.

Methodology:

-

Animal Model: Male Wistar rats.

-

Induction of Colitis:

-

Administer 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in 50% ethanol intracolonically.

-

-

M40403 Administration:

-

Administer M40403 (e.g., 5 mg/kg) or vehicle intraperitoneally daily.

-

-

Monitoring and Sample Collection:

-

Monitor body weight and stool consistency daily.

-

After a set period (e.g., 4 days), euthanize the animals and collect colon tissue for histological analysis, MPO activity, and MDA levels.

-

Myeloperoxidase (MPO) Activity Assay

MPO is an enzyme abundant in neutrophils, and its activity in tissues is a marker of neutrophil infiltration.

Methodology:

-

Tissue Homogenization:

-

Homogenize pre-weighed tissue samples in ice-cold potassium phosphate (B84403) buffer (50 mM, pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB).

-

-

Extraction:

-

Subject the homogenate to freeze-thaw cycles to ensure complete extraction of MPO.

-

Centrifuge the homogenate and collect the supernatant.

-

-

Colorimetric Reaction:

-

Add the supernatant to a reaction mixture containing o-dianisidine dihydrochloride (B599025) as the substrate.

-

-

Measurement:

-

Measure the change in absorbance over time using a spectrophotometer at 460 nm.

-

Express MPO activity as units per gram of tissue.

-

Malondialdehyde (MDA) Assay

MDA is a product of lipid peroxidation and a widely used marker of oxidative stress.

Methodology:

-

Tissue Homogenization:

-

Homogenize tissue samples in a suitable buffer (e.g., 1.15% KCl solution).

-

-

Reaction with Thiobarbituric Acid (TBA):

-

Add an aliquot of the homogenate to a reaction mixture containing sodium dodecyl sulfate (B86663) (SDS), acetic acid, and thiobarbituric acid (TBA).

-

-

Incubation:

-

Boil the samples for 60 minutes at 95°C to allow the formation of the MDA-TBA adduct.

-

-

Extraction and Measurement:

-

After cooling, centrifuge the samples.

-

Measure the absorbance of the supernatant at 532 nm.

-

Quantify MDA levels using a standard curve and express as nmol per mg of protein or gram of tissue.

-

Signaling Pathways and Mechanism of Action

M40403 exerts its therapeutic effects by intercepting the superoxide radical, thereby preventing the formation of more damaging reactive species like peroxynitrite. This action has several downstream consequences that contribute to its anti-inflammatory and cytoprotective properties.

// Nodes "Superoxide" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Superoxide (O₂⁻)"]; "NO" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", label="Nitric Oxide (NO)"]; "M40403" [shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF", label="M40403"]; "Peroxynitrite" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Peroxynitrite (ONOO⁻)"]; "H2O2_O2" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="H₂O₂ + O₂"]; "Inflammation" [shape=box, fillcolor="#F1F3F4", fontcolor="#202124", label="Inflammation\n(e.g., Cytokine release, Neutrophil infiltration)"]; "Cell_Damage" [shape=box, fillcolor="#F1F3F4", fontcolor="#202124", label="Cellular Damage\n(e.g., Lipid peroxidation, DNA damage)"];

// Edges "Superoxide" -> "Peroxynitrite" [color="#EA4335"]; "NO" -> "Peroxynitrite" [color="#EA4335"]; "M40403" -> "H2O2_O2" [label="Catalyzes", fontcolor="#4285F4", color="#4285F4"]; "Superoxide" -> "M40403" [style=dashed, arrowhead=none, color="#4285F4"]; "Peroxynitrite" -> "Inflammation" [color="#EA4335"]; "Peroxynitrite" -> "Cell_Damage" [color="#EA4335"]; "M40403" -> "Peroxynitrite" [label="Inhibits formation", style=dashed, color="#34A853", fontcolor="#34A853"]; } .enddot Figure 3: Mechanism of Action of M40403 in Mitigating Oxidative Stress.

Conclusion

M40403 is a potent and selective superoxide dismutase mimetic with demonstrated efficacy in preclinical models of inflammatory diseases. Its well-defined mechanism of action, centered on the scavenging of superoxide radicals, makes it a valuable tool for research into the roles of oxidative stress in pathology. The detailed experimental protocols provided in this guide should facilitate further investigation into the therapeutic potential of M40403 and similar compounds. Future work should focus on obtaining comprehensive pharmacokinetic and toxicological data to support its potential translation to clinical applications.

References

- 1. Imisopasem manganese(m40403) | C21H35Cl2MnN5 | CID 6918487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Imisopasem manganese | TargetMol [targetmol.com]

- 4. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

Imisopasem Manganese: A Deep Dive into its Role as a Potent Scavenger of Reactive Oxygen Species

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Imisopasem Manganese (also known as Avasopasem Manganese, GC4419, and M40403) is a clinical-stage, low molecular weight, synthetic mimetic of the endogenous antioxidant enzyme superoxide (B77818) dismutase (SOD). This manganese-based, pentaazamacrocyclic compound exhibits high catalytic activity and selectivity for the dismutation of superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen. By targeting the initial burst of reactive oxygen species (ROS), Imisopasem Manganese has demonstrated significant potential in mitigating oxidative stress-induced tissue damage, particularly as an adjunct to cancer radiotherapy and chemotherapy. This technical guide provides a comprehensive overview of the core mechanism of Imisopasem Manganese, detailing its role in scavenging reactive oxygen species, the experimental evidence supporting its activity, and its impact on relevant signaling pathways.

Core Mechanism of Action: Superoxide Dismutase Mimicry

Imisopasem Manganese functions as a potent catalytic antioxidant, specifically mimicking the activity of native superoxide dismutase enzymes.[1][2][3] The core of its mechanism lies in the redox cycling of the central manganese ion, which allows it to catalytically convert superoxide radicals into less reactive species. This process is crucial in cellular defense against oxidative stress, as superoxide is a primary ROS implicated in a cascade of cellular damage.

The catalytic cycle can be summarized in the following two steps:

-

Reduction of Mn(II): The manganese center in Imisopasem is oxidized by one molecule of superoxide, producing molecular oxygen.

-

Oxidation of Mn(II): The oxidized manganese center is then reduced back to its initial state by a second molecule of superoxide, in a process that generates hydrogen peroxide.

This rapid and selective conversion of superoxide prevents its reaction with other molecules, which could lead to the formation of more damaging ROS such as peroxynitrite.[4] The hydrogen peroxide produced is subsequently detoxified into water and oxygen by other cellular enzymes like catalase and glutathione (B108866) peroxidase.[5]

Quantitative Analysis of Superoxide Scavenging and Biological Effects

The efficacy of Imisopasem Manganese has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data from this research.

| Parameter | Cell Line / Model | Treatment | Result | Reference |

| SOD Mimetic Activity | Rat Aortic Smooth Muscle Cells | M40403 | IC₅₀ of 31.6 μM for reducing NADPH oxidase-dependent superoxide production | |

| Enhancement of Radiation-Induced Tumor Killing | H1299 Tumors | GC4419 + Radiation | Dose Enhancement Factor of 1.67 | |

| Effect on Apoptosis-Related Proteins | A549 & H1299 Lung Cancer Cells | GC4419 + 2 Gy IR | Increased Bax/Bcl-2 ratio | |

| A549 & H1299 Lung Cancer Cells | GC4419 + 2 Gy IR | 60% to 130% increase in caspase-3 activity | ||

| Protection of Normal Cells | Beas-2b Normal Lung Cells | GC4419 + 2 Gy IR | Decreased Bax/Bcl-2 ratio compared to IR alone |

| Clinical Endpoint | Patient Population | Treatment | Result | Reference |

| Severe Oral Mucositis (SOM) Duration | Head and Neck Cancer Patients | 90 mg GC4419 vs. Placebo | Median duration reduced from 19 days to 1.5 days | |

| SOM Incidence | Head and Neck Cancer Patients | 90 mg GC4419 vs. Placebo | Reduced by 34% | |

| Grade 4 OM Incidence | Head and Neck Cancer Patients | 90 mg GC4419 vs. Placebo | Reduced by 47% | |

| Cisplatin-Induced Chronic Kidney Disease | Head and Neck Cancer Patients | 90 mg Avasopasem Manganese | Prevented a significant reduction in eGFR at 3, 6, and 12 months post-treatment |

Signaling Pathways Modulated by Imisopasem Manganese

The primary superoxide scavenging activity of Imisopasem Manganese initiates a cascade of downstream effects on cellular signaling pathways, particularly those involved in apoptosis and inflammation.

Intrinsic Apoptosis Pathway

In the context of cancer therapy, Imisopasem Manganese has been shown to potentiate the pro-apoptotic effects of ionizing radiation in tumor cells. This is achieved through the modulation of the intrinsic, or mitochondrial, pathway of apoptosis. The increased production of hydrogen peroxide resulting from superoxide dismutation can act as a signaling molecule to trigger this pathway. Key molecular events include:

-

Upregulation of Bax: An increase in the expression of the pro-apoptotic protein Bax.

-

Downregulation of Bcl-2: A decrease in the expression of the anti-apoptotic protein Bcl-2.

-

Increased Bax/Bcl-2 Ratio: This shift in the Bax/Bcl-2 ratio is a critical determinant for the induction of apoptosis.

-

Activation of Caspase-9 and Caspase-3: The altered mitochondrial membrane potential leads to the release of cytochrome c, which activates caspase-9, the initiator caspase in the intrinsic pathway. Caspase-9 then activates the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.

NF-κB Signaling Pathway

While direct modulation of the NF-κB pathway by Imisopasem's SOD mimetic activity is still under investigation, gene expression analyses in preclinical models have suggested an upregulation of TNFα signaling via NF-κB in irradiated tumors treated with Avasopasem Manganese. This suggests that the alterations in the cellular redox environment induced by Imisopasem may influence inflammatory signaling pathways that are critical in the response to radiation therapy.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of key methodologies used to evaluate the activity of Imisopasem Manganese.

SOD Mimetic Activity Assay (Nitroblue Tetrazolium - NBT Assay)

This assay indirectly measures SOD activity by assessing the inhibition of NBT reduction by superoxide.

-

Reagents: Xanthine (B1682287), Xanthine Oxidase (to generate superoxide), Nitroblue Tetrazolium (NBT), and Imisopasem Manganese.

-

Procedure:

-

In a suitable buffer, xanthine and NBT are mixed.

-

Imisopasem Manganese at various concentrations is added to the experimental wells.

-

The reaction is initiated by the addition of xanthine oxidase.

-

The reduction of NBT by superoxide produces a colored formazan (B1609692) product, which is measured spectrophotometrically.

-

The inhibition of formazan production in the presence of Imisopasem Manganese is indicative of its SOD mimetic activity.

-

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment, providing a measure of cytotoxicity.

-

Cell Culture: Tumor cells are seeded at a low density in culture plates.

-

Treatment: Cells are treated with Imisopasem Manganese, radiation, or a combination of both.

-

Incubation: Plates are incubated for a period sufficient for colony formation (typically 10-14 days).

-

Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted.

-

Analysis: The surviving fraction is calculated by normalizing the number of colonies in the treated groups to that in the control group.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Cells are lysed to extract total protein.

-

Protein Quantification: The concentration of protein in each sample is determined.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2) and then with a secondary antibody conjugated to an enzyme for detection.

-

Detection: The signal is visualized and quantified using a suitable detection system.

Dual Mechanism in Cancer Therapy: A Logical Framework

A key aspect of Imisopasem Manganese's therapeutic potential lies in its dual mechanism of action when combined with radiotherapy. It simultaneously protects normal tissues from radiation-induced damage while enhancing the killing of tumor cells.

-

Normal Tissue Protection: Normal cells typically have robust antioxidant defense mechanisms, including high levels of catalase. The hydrogen peroxide produced by Imisopasem's activity is efficiently detoxified to water, thus mitigating oxidative damage to healthy tissues.

-

Enhanced Tumor Cell Killing: Many tumor cells have compromised antioxidant defenses, including lower levels of catalase. The increased flux of hydrogen peroxide in these cells overwhelms their detoxification capacity, leading to increased oxidative stress, DNA damage, and apoptosis.

Conclusion

Imisopasem Manganese represents a promising therapeutic agent with a well-defined mechanism of action centered on the selective scavenging of superoxide radicals. Its ability to mimic endogenous SOD provides a powerful tool to combat oxidative stress in various pathological conditions. The extensive preclinical and clinical data underscore its potential to protect normal tissues from the toxicities of cancer therapies while simultaneously enhancing their anti-tumor efficacy. Further research into the nuanced effects of Imisopasem on cellular signaling pathways will continue to elucidate its full therapeutic potential and pave the way for its broader clinical application.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Facebook [cancer.gov]

- 4. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Avasopasem manganese (GC4419) protects against cisplatin-induced chronic kidney disease: An exploratory analysis of renal metrics from a randomized phase 2b clinical trial in head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of Imisopasem Manganese

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imisopasem manganese (formerly known as GC4419 and avasopasem manganese) is a clinical-stage, non-peptidyl small molecule mimetic of the human mitochondrial manganese superoxide (B77818) dismutase (MnSOD). Developed to catalytically scavenge reactive oxygen species (ROS), specifically the superoxide anion (O₂⁻), its primary therapeutic application has been the mitigation of normal tissue toxicity associated with radiotherapy, particularly severe oral mucositis (SOM) in patients with head and neck cancer. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of imisopasem manganese, including detailed experimental protocols and quantitative data from key studies.

Introduction: The Challenge of Radiotherapy-Induced Toxicity

Radiotherapy is a cornerstone of cancer treatment, with approximately 50% of all cancer patients receiving it at some point during their care. However, its efficacy is often limited by toxicity to surrounding healthy tissues. A key initiator of this damage is the generation of high levels of superoxide radicals from the ionization of water molecules by radiation. This oxidative stress triggers a cascade of inflammatory responses, leading to debilitating side effects such as oral mucositis.

Oral mucositis (OM) is a common and severe complication in patients receiving radiotherapy for head and neck cancer, affecting up to 70% of this population.[1] Severe OM (Grade 3-4 on the World Health Organization scale) is characterized by painful ulcerations that can impair a patient's ability to eat, drink, and speak, often necessitating feeding tubes and hospitalization.[1] This not only severely impacts quality of life but can also lead to interruptions in cancer treatment, potentially compromising therapeutic outcomes.[2]

Discovery and Rationale for Imisopasem Manganese

The recognition of superoxide's central role in radiotherapy-induced tissue damage led to the exploration of superoxide dismutase (SOD) mimetics as potential radioprotectants. Native SOD enzymes are the body's primary defense against superoxide, but their therapeutic use is limited by poor stability, immunogenicity, and low cell permeability.[3]

Imisopasem manganese was designed as a low molecular weight (483.38 g/mol ), highly stable, synthetic manganese-containing macrocyclic ligand complex that mimics the catalytic activity of MnSOD.[4] Its smaller size and enhanced stability were intended to overcome the limitations of the native enzyme, allowing for effective delivery to target tissues. The underlying hypothesis was that by catalytically converting the burst of superoxide generated during radiotherapy into less reactive hydrogen peroxide (H₂O₂), imisopasem manganese could protect normal tissues from the initial inflammatory insult that leads to mucositis.

Mechanism of Action

Imisopasem manganese functions as a selective scavenger of the superoxide anion. The manganese ion at the core of the molecule cycles between its oxidized (Mn³⁺) and reduced (Mn²⁺) states to catalyze the dismutation of superoxide into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

This mechanism is depicted in the following signaling pathway:

Interestingly, the product of this reaction, hydrogen peroxide, is more toxic to cancer cells, which often have lower levels of catalase, than to normal cells. This suggests a dual mechanism where imisopasem manganese not only protects normal tissue but may also enhance the tumor-killing effects of radiotherapy.

Preclinical Development

The efficacy of imisopasem manganese was evaluated in several preclinical models of tissue damage caused by oxidative stress.

Animal Models of Oral Mucositis

The hamster cheek pouch model is a widely used preclinical model for studying radiation-induced oral mucositis. In this model, a localized dose of radiation is delivered to the everted cheek pouch, leading to the development of mucositis that histologically resembles the human condition. Studies using this model demonstrated that treatment with imisopasem manganese could reduce the severity and duration of radiation-induced oral mucositis.

Animal Models of Intestinal Mucositis

The effects of imisopasem manganese on chemotherapy-induced mucositis were investigated in mouse models. Intestinal mucositis was induced by the administration of 5-fluorouracil (B62378) (5-FU). Treatment with an SOD mimetic was shown to attenuate 5-FU-induced intestinal damage and associated diarrhea.

Clinical Development

The clinical development of imisopasem manganese (referred to as GC4419 or avasopasem manganese in clinical trials) has primarily focused on its use in preventing severe oral mucositis in head and neck cancer patients undergoing chemoradiotherapy.

Phase Ib/IIa Trial

A Phase Ib/IIa dose-escalation trial established the safety and preliminary efficacy of GC4419. The trial identified 30 mg and 90 mg as well-tolerated and potentially effective doses for further investigation.

Phase IIb Trial (NCT02508389)

This randomized, double-blind, placebo-controlled trial enrolled 223 patients with locally advanced oral cavity or oropharynx cancer. Patients received either 30 mg or 90 mg of GC4419, or a placebo, administered as a 60-minute intravenous infusion before each intensity-modulated radiation therapy (IMRT) fraction.

Table 1: Key Efficacy Results from the Phase IIb Trial of GC4419

| Endpoint | Placebo (n=74) | GC4419 30 mg (n=73) | GC4419 90 mg (n=76) | p-value (90 mg vs. Placebo) |

| Median Duration of SOM (days) | 19 | 8 | 1.5 | 0.024 |

| Incidence of SOM | 65% | 55% | 43% | 0.009 |

| Incidence of Grade 4 OM | 30% | 22% | 16% | 0.045 |

Phase III ROMAN Trial (NCT03689712)

The pivotal Phase III ROMAN trial was a randomized, double-blind, placebo-controlled study that enrolled 455 patients with locally advanced, non-metastatic head and neck cancer. Patients were randomized 3:2 to receive either 90 mg of avasopasem manganese or a placebo prior to each IMRT fraction.

Table 2: Key Efficacy Results from the Phase III ROMAN Trial

| Endpoint | Placebo (n=166) | Avasopasem 90 mg (n=241) | p-value |

| Incidence of SOM | 64% | 54% | 0.045 |

| Median Duration of SOM (days) | 18 | 8 | 0.002 |

| Median Time to Onset of SOM (days) | 38 | 49 | 0.002 |

Experimental Protocols

Synthesis of Imisopasem Manganese

Imisopasem manganese can be synthesized via a template cyclization route using the chiral S,S-1,2-diaminocyclohexane as a starting material. The synthesis of its enantiomer, GC4403, which uses the R,R-1,2-diaminocyclohexane, has been described in the literature and the same method can be applied for imisopasem manganese with the appropriate starting enantiomer.

In Vitro Superoxide Dismutase (SOD) Mimetic Activity Assay (Nitroblue Tetrazolium Assay)

This assay is based on the ability of an SOD mimetic to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.

-

Principle: Superoxide radicals are generated photochemically or enzymatically (e.g., using xanthine/xanthine oxidase). In the absence of an SOD mimetic, superoxide reduces NBT to a colored formazan (B1609692) product, which can be measured spectrophotometrically. The presence of an SOD mimetic competes for the superoxide, thereby inhibiting the color change.

-

Reagents:

-

Phosphate (B84403) buffer (pH 7.8)

-

L-Methionine

-

Nitroblue Tetrazolium (NBT)

-

EDTA

-

Riboflavin (B1680620) (for photochemical generation of superoxide) or Xanthine and Xanthine Oxidase (for enzymatic generation)

-

Imisopasem manganese solution

-

-

Procedure (Photochemical Method):

-

Prepare a reaction mixture containing phosphate buffer, L-methionine, NBT, and EDTA.

-

Add varying concentrations of imisopasem manganese to test tubes.

-

Add the reaction mixture to the test tubes.

-

Add riboflavin to initiate the photochemical reaction.

-

Expose the tubes to a uniform light source for a defined period (e.g., 15 minutes).

-

Stop the reaction by placing the tubes in the dark.

-

Measure the absorbance of the formazan product at 560 nm.

-

Calculate the percentage inhibition of NBT reduction compared to a control without the SOD mimetic. One unit of SOD activity is typically defined as the amount of enzyme (or mimetic) that causes 50% inhibition of the NBT reduction rate.

-

Hamster Cheek Pouch Model of Radiation-Induced Oral Mucositis

-

Animals: Male Golden Syrian hamsters.

-

Procedure:

-

Anesthetize the hamsters.

-

Evert the left cheek pouch and secure it to a lead shield to isolate it from the rest of the body.

-

Deliver a single, acute dose of radiation (e.g., 40 Gy) to the everted cheek pouch using a linear accelerator.

-

Administer imisopasem manganese or a placebo at specified time points before and/or after irradiation.

-

Monitor the animals daily for signs of mucositis, which is typically scored on a scale of 0 (normal) to 5 (severe ulceration).

-

At the end of the study, euthanize the animals and collect the cheek pouch tissue for histological analysis (e.g., H&E staining to assess epithelial integrity, inflammatory cell infiltration) and biochemical assays (e.g., myeloperoxidase activity to quantify neutrophil infiltration).

-

Mouse Model of 5-Fluorouracil-Induced Intestinal Mucositis

-

Animals: BALB/c mice.

-

Procedure:

-

Induce intestinal mucositis by intraperitoneal injection of 5-fluorouracil (e.g., 50 mg/kg/day for 3-5 consecutive days).

-

Administer imisopasem manganese or a placebo at specified time points.

-

Monitor the animals daily for body weight changes and diarrhea severity.

-

At the end of the study, euthanize the animals and collect intestinal tissue for histological analysis (e.g., villus height, crypt depth) and measurement of inflammatory markers (e.g., myeloperoxidase activity, pro-inflammatory cytokine levels).

-

Clinical Trial Protocol (Phase III ROMAN Trial)

-

Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.

-

Patient Population: Patients with locally advanced, non-metastatic squamous cell carcinoma of the head and neck planned for treatment with IMRT and concurrent cisplatin.

-

Intervention: 90 mg of avasopasem manganese or placebo administered as a 60-minute intravenous infusion prior to each IMRT fraction.

-

Primary Endpoint: Incidence of severe oral mucositis (WHO Grade 3 or 4) through the end of IMRT.

-

Secondary Endpoints: Duration of SOM, time to onset of SOM, incidence of Grade 4 OM, tumor outcomes, and renal function.

-

Assessments: Oral mucositis was assessed twice weekly during IMRT and weekly for two weeks post-IMRT using the WHO grading scale.

Visualizations

Experimental Workflow: Preclinical Hamster Model

Logical Relationship: Clinical Trial Progression

Conclusion and Future Directions

Imisopasem manganese represents a targeted approach to mitigating the toxicities of radiotherapy by addressing the initial burst of oxidative stress. Clinical trials have demonstrated its ability to significantly reduce the incidence and duration of severe oral mucositis in patients with head and neck cancer. While the primary endpoint of the Phase III ROMAN trial showed a statistically significant benefit, the magnitude of the effect was less than anticipated from the Phase IIb results, and the FDA requested a confirmatory trial.

Future research may focus on optimizing the therapeutic window of imisopasem manganese, exploring its potential in other radiotherapy-induced toxicities, and further investigating its role as a potential radiosensitizer in cancer cells. The development of imisopasem manganese underscores the importance of understanding the fundamental mechanisms of radiation-induced tissue damage and provides a valuable case study in the development of targeted radioprotective agents.

References

- 1. Assessment of the hamster cheek pouch as a model for radiation-induced oral mucositis, and evaluation of the protective effects of keratinocyte growth factor using this model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ROMAN: Reduction in oral mucositis with avasopasem manganese (GC4419)–phase III trial in patients receiving chemoradiotherapy for locally advanced, nonmetastatic head and neck cancer. - ASCO [asco.org]

- 3. Superoxide Dismutase - Assay | Worthington Biochemical [worthington-biochem.com]

- 4. medkoo.com [medkoo.com]

The Therapeutic Potential of MnSOD Mimetics: A Technical Guide to Imisopasem (M40403)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manganese superoxide (B77818) dismutase (MnSOD) is a critical endogenous antioxidant enzyme that protects mitochondria from the damaging effects of superoxide radicals. The therapeutic application of the native MnSOD enzyme is limited by its large molecular size, instability, and poor cellular permeability.[1][2] To overcome these limitations, a new class of small-molecule MnSOD mimetics has been developed. This guide focuses on Imisopasem (M40403), a low molecular weight, synthetic, manganese-containing superoxide dismutase mimetic (SODm).[3][4] Imisopasem selectively and catalytically removes superoxide anions, demonstrating significant therapeutic potential in a range of preclinical models of diseases associated with oxidative stress, including inflammation, pain, and chemotherapy-induced toxicities.[3] This document provides an in-depth overview of the mechanism of action of Imisopasem, summarizes key preclinical data, details relevant experimental protocols, and illustrates the signaling pathways modulated by this MnSOD mimetic.

Introduction: The Role of MnSOD and the Advent of Mimetics

Reactive oxygen species (ROS) are integral to various physiological processes; however, their overproduction leads to oxidative stress, a condition implicated in the pathophysiology of numerous diseases. Superoxide (O₂⁻), a primary ROS, is a key mediator in the inflammatory cascade and a trigger for apoptotic cell death. The mitochondrial enzyme, manganese superoxide dismutase (MnSOD), is a primary defense against superoxide, catalyzing its dismutation into hydrogen peroxide and molecular oxygen.

Despite its protective role, the therapeutic use of the native MnSOD enzyme is hampered by its large molecular weight (approximately 30,000 Da), which limits its bioavailability and cellular uptake, as well as its inherent instability in vivo. Imisopasem (M40403) is a synthetic, non-peptidyl MnSOD mimetic with a significantly smaller molecular weight (483 Da) and greater in vivo stability. These characteristics allow for more effective distribution and activity in tissues, making it a promising therapeutic agent for conditions driven by superoxide-mediated pathology.

Mechanism of Action of Imisopasem

Imisopasem is a manganese-based, non-peptidyl mimetic of the human mitochondrial MnSOD. Its core function is to catalytically scavenge superoxide radicals, thereby preventing their damaging interactions with cellular macromolecules like DNA, lipids, and proteins. This action reduces lipid peroxidation and prevents apoptosis, offering protection to normal tissues against oxidative stress.

A key feature of Imisopasem is its high catalytic rate constant for the dismutation of the superoxide anion, which is greater than 2 x 10⁷ M⁻¹s⁻¹. Importantly, Imisopasem selectively targets superoxide without significantly interacting with other reactive species such as nitric oxide (NO) or peroxynitrite (ONOO⁻). This selectivity is a crucial advantage, as it allows for the specific investigation and therapeutic targeting of superoxide-driven pathologies.

Therapeutic Potential in Preclinical Models

Imisopasem has demonstrated considerable efficacy in a variety of preclinical models, highlighting its broad therapeutic potential.

Anti-inflammatory Effects

Superoxide is a critical mediator in the inflammatory response, contributing to tissue damage and the production of pro-inflammatory cytokines. In a rat model of carrageenan-induced pleurisy, Imisopasem (1-10 mg/kg, i.v. bolus) significantly reduced paw edema and inhibited the increase in paw exudate levels of TNF-α and IL-1β.

Amelioration of Chemotherapy-Induced Mucositis

A significant dose-limiting toxicity of 5-fluorouracil (B62378) (5-FU) chemotherapy is intestinal mucositis. In a mouse model of 5-FU-induced mucositis, co-administration of Imisopasem (5 mg/kg or 10 mg/kg) attenuated the severity of the condition. This was evidenced by a reduction in body weight loss, lower diarrhea scores, and preservation of small intestinal villi length. Furthermore, Imisopasem treatment significantly inhibited the 5-FU-induced increase in serum TNF-α levels.

Protection Against Ischemia-Reperfusion Injury

Imisopasem has shown protective effects in models of ischemia-reperfusion injury, where a burst of superoxide generation upon reperfusion is a major cause of tissue damage. In a rat model of splanchnic artery occlusion-induced ischemia-reperfusion injury, Imisopasem (0.1, 0.3, and 1 mg/kg) inhibited the increase in markers of neutrophil infiltration and oxidative stress.

Quantitative Data Presentation

The following tables summarize the key quantitative data from preclinical studies of Imisopasem.

| Parameter | Value | Reference |

| Molecular Weight | 483 Da | |

| Catalytic Rate Constant (Superoxide Dismutation) | > 2 x 10⁷ M⁻¹s⁻¹ | |

| Caption: Physicochemical and In Vitro Activity of Imisopasem. |

| Model | Species | Treatment | Key Findings | Reference |

| Carrageenan-Induced Paw Edema | Rat | 1-10 mg/kg Imisopasem (i.v. bolus) | Reduced paw edema and exudate levels of TNF-α and IL-1β. | |

| 5-FU-Induced Intestinal Mucositis | Mouse | 30 mg/kg 5-FU ± 5 or 10 mg/kg Imisopasem (i.p.) | Attenuated decrease in villi length (Control: 253.8±58.6 μm; 5-FU alone: 117.4±29.7 μm; 5-FU + 5mg/kg Imisopasem: 168.8±34.3 μm; 5-FU + 10mg/kg Imisopasem: 156.3±42.8 μm). | |

| 5-FU-Induced Intestinal Mucositis | Mouse | 30 mg/kg 5-FU ± 5 or 10 mg/kg Imisopasem (i.p.) | Significantly attenuated the 5-FU-induced increase in serum TNF-α (Control: 1.35±0.11 pg/ml; 5-FU alone: 2.20±0.31 pg/ml; 5-FU + 5mg/kg Imisopasem: 1.61±0.22 pg/ml; 5-FU + 10mg/kg Imisopasem: 1.80±0.19 pg/ml). | |

| Ischemia-Reperfusion Injury (Splanchnic Artery Occlusion) | Rat | 0.1, 0.3, and 1 mg/kg Imisopasem | Inhibited increases in lung and ileum myeloperoxidase (MPO) levels and plasma malondialdehyde (MDA), TNF-α, and IL-1β levels. | |

| Caption: Preclinical Efficacy of Imisopasem in Various Disease Models. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of Imisopasem and other MnSOD mimetics.

Carrageenan-Induced Pleurisy in Rats

This model is used to assess the anti-inflammatory activity of a compound.

-

Animal Model: Male Sprague-Dawley rats are used.

-

Induction of Pleurisy: Anesthetize the rats. Make a small incision in the skin over the right side of the chest. Inject 0.2 ml of a 1% (w/v) λ-carrageenan solution in saline into the pleural cavity. Close the incision with a suture.

-

Drug Administration: Administer Imisopasem (e.g., 5-20 mg/kg) or vehicle (e.g., 26 mM sodium bicarbonate buffer, pH 8.1-8.3) intraperitoneally 15 minutes before the carrageenan injection.

-

Sample Collection: At a specified time point (e.g., 4 hours) after carrageenan injection, euthanize the animals. Carefully open the chest and rinse the pleural cavity with 2 ml of saline solution containing heparin (5 U/ml).

-

Analysis: Aspirate the pleural exudate and washing solution. Measure the total volume. Centrifuge the fluid to pellet the cells for cell counting and differential analysis. The supernatant can be used for measuring inflammatory mediators (e.g., TNF-α, IL-1β) by ELISA.

5-Fluorouracil (5-FU)-Induced Intestinal Mucositis in Mice

This model is used to evaluate the protective effects of a compound against chemotherapy-induced intestinal damage.

-

Animal Model: BALB/c mice are commonly used.

-

Induction of Mucositis: Administer 5-FU (e.g., 30 mg/kg) via daily intraperitoneal injections for five consecutive days.

-

Drug Administration: Co-administer Imisopasem (e.g., 5 or 10 mg/kg) or vehicle intraperitoneally daily along with the 5-FU injections.

-

Monitoring: Monitor the mice daily for body weight changes and assess diarrhea severity using a scoring system.

-

Histological Analysis: On a designated day (e.g., day 8), euthanize the mice and collect small intestinal samples. Fix the tissue in 10% formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin. Measure the villus length and crypt depth using light microscopy and image analysis software.

-

Biochemical Analysis: Collect blood samples for measuring serum cytokine levels (e.g., TNF-α) by ELISA.

Western Blot Analysis for Apoptosis Markers (Bcl-2 and Caspase-3)

This protocol is used to assess the effect of a compound on the expression of key apoptosis-related proteins.

-

Cell Culture and Treatment: Culture relevant cells (e.g., intestinal epithelial cells) and treat with the apoptosis-inducing agent (e.g., 5-FU) with or without Imisopasem for a specified duration.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes. Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Perform densitometric analysis of the protein bands using appropriate software and normalize to the loading control.

Signaling Pathways and Visualizations

Imisopasem exerts its therapeutic effects by modulating key signaling pathways that are influenced by superoxide levels.

Inhibition of the NF-κB Inflammatory Pathway

Superoxide is a known activator of the NF-κB signaling pathway. It is thought to promote the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By scavenging superoxide, Imisopasem prevents the degradation of IκBα, thereby inhibiting the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes such as TNF-α and IL-1β.

Caption: Imisopasem inhibits the NF-κB pathway by scavenging superoxide.

Attenuation of the Mitochondrial Apoptosis Pathway

Elevated levels of mitochondrial superoxide can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the release of cytochrome c into the cytosol. Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, initiating a caspase cascade (including the executioner caspase-3) that culminates in apoptosis. Imisopasem, by reducing mitochondrial superoxide, helps to maintain mitochondrial integrity, preventing cytochrome c release and subsequent caspase activation.

Caption: Imisopasem attenuates mitochondrial apoptosis by reducing superoxide.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a general workflow for the preclinical assessment of an MnSOD mimetic like Imisopasem in a model of inflammatory disease.

Caption: General workflow for preclinical evaluation of Imisopasem.

Conclusion and Future Directions

Imisopasem (M40403) represents a promising class of therapeutic agents that mimic the protective effects of the endogenous antioxidant enzyme MnSOD. Its low molecular weight and stability in vivo offer significant advantages over the native enzyme. Preclinical studies have consistently demonstrated its efficacy in mitigating inflammation and tissue damage in various disease models by selectively scavenging superoxide radicals. The modulation of key signaling pathways, including the NF-κB and mitochondrial apoptosis pathways, underscores its potential as a targeted therapy for a range of oxidative stress-driven diseases.

Future research should focus on comprehensive pharmacokinetic and toxicological profiling of Imisopasem to facilitate its translation into clinical settings. Further investigation into its efficacy in other models of oxidative stress-related diseases is also warranted. The development of Imisopasem and other MnSOD mimetics holds the potential to provide novel and effective treatments for a multitude of debilitating conditions.

References

- 1. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. Evaluation of a Superoxide Dismutase Mimetic As an Adjunct to Interleukin 2 Based Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

Imisopasem Manganese: A Deep Dive into its Modulation of Cellular Redox Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imisopasem Manganese (also known as M40403) is a synthetic, non-peptidyl small molecule that mimics the enzymatic activity of human mitochondrial manganese superoxide (B77818) dismutase (MnSOD). By selectively scavenging superoxide radicals (O₂⁻), Imisopasem Manganese plays a critical role in modulating cellular redox homeostasis.[1][2] This guide provides a comprehensive technical overview of the core mechanism of action of Imisopasem Manganese, its impact on key cellular redox signaling pathways, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: Mimicking MnSOD

Imisopasem Manganese functions as a potent catalytic scavenger of superoxide, converting it to hydrogen peroxide (H₂O₂) and oxygen.[1] This action mimics the endogenous MnSOD enzyme, a primary defender against oxidative stress within the mitochondria.[3] The catalytic nature of this activity allows a single molecule of Imisopasem Manganese to neutralize numerous superoxide radicals.

The core reaction is as follows:

2O₂⁻ + 2H⁺ --(Imisopasem Manganese)--> H₂O₂ + O₂

This primary activity sets the stage for its broader effects on cellular signaling, as superoxide is a key signaling molecule and a precursor to other reactive oxygen species (ROS).

Quantitative Data Summary

| Parameter | Value | Species/System | Reference |

| SOD Mimetic Activity | |||

| Catalytic Rate Constant (k_cat) | > 2 x 10⁷ M⁻¹s⁻¹ | In vitro | [4] |

| In Vivo Anti-Inflammatory Effects | |||

| Inhibition of Carrageenan-Induced Paw Edema | Dose-dependent reduction | Rat | |

| Inhibition of TNF-α Increase (Carrageenan-induced paw exudate) | Dose-dependent (1-10 mg/kg) | Rat | |

| Inhibition of IL-1β Increase (Carrageenan-induced paw exudate) | Dose-dependent (1-10 mg/kg) | Rat | |

| Inhibition of TNF-α Increase (SAO-induced ischemia-reperfusion) | Dose-dependent (0.1, 0.3, 1 mg/kg) | Rat | |

| Inhibition of IL-1β Increase (SAO-induced ischemia-reperfusion) | Dose-dependent (0.1, 0.3, 1 mg/kg) | Rat |

SAO: Splanchnic Artery Occlusion

Impact on Cellular Redox Signaling Pathways

By reducing superoxide levels, Imisopasem Manganese indirectly modulates several critical signaling cascades that are sensitive to the cellular redox environment.

The NF-κB Signaling Pathway

Superoxide is a known activator of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation. By scavenging superoxide, Imisopasem Manganese is expected to inhibit NF-κB activation. This occurs through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, JNK, and ERK, are key regulators of cellular responses to stress. Superoxide can activate these pathways, leading to inflammation and apoptosis. By reducing superoxide levels, Imisopasem Manganese is anticipated to attenuate the activation of p38 and JNK. The effect on ERK can be more complex and context-dependent.

The Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes. While Imisopasem Manganese reduces superoxide, the resulting H₂O₂ can act as a signaling molecule to promote Nrf2 activation, thereby potentially augmenting the cell's own antioxidant defenses.

Detailed Experimental Protocols

Measurement of SOD Mimetic Activity

This protocol is adapted from the xanthine (B1682287)/xanthine oxidase assay, which measures the inhibition of the reduction of a detector molecule by superoxide.

Materials:

-

Xanthine

-

Xanthine Oxidase

-

Cytochrome c or WST-1 (Water-Soluble Tetrazolium salt)

-

Potassium phosphate (B84403) buffer (pH 7.8)

-

Imisopasem Manganese

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing xanthine and cytochrome c (or WST-1) in potassium phosphate buffer.

-

Add varying concentrations of Imisopasem Manganese to the wells of the microplate.

-

Initiate the reaction by adding xanthine oxidase.

-

Immediately measure the change in absorbance at the appropriate wavelength (550 nm for cytochrome c, ~450 nm for WST-1) over time.

-

The rate of absorbance change is proportional to the amount of superoxide.

-

Calculate the percentage of inhibition of the reaction by Imisopasem Manganese at each concentration.

-

The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the Imisopasem Manganese concentration.

Measurement of Intracellular ROS

This protocol utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

-

DCFH-DA

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cells of interest

-

ROS-inducing agent (e.g., H₂O₂, menadione)

-

Imisopasem Manganese

-

96-well black, clear-bottom plate

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with varying concentrations of Imisopasem Manganese for a predetermined time.

-

Wash the cells with PBS and then load with DCFH-DA in serum-free medium.

-

Incubate for 30-60 minutes in the dark.

-

Wash the cells with PBS to remove excess dye.

-

Treat the cells with a ROS-inducing agent.

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

An increase in fluorescence corresponds to an increase in intracellular ROS.

-

Quantify the reduction in fluorescence in Imisopasem Manganese-treated cells compared to controls.

Western Blot Analysis of MAPK Phosphorylation and NF-κB Activation

This protocol allows for the detection of changes in the phosphorylation status of MAPK pathway proteins and the degradation of IκBα.

Materials:

-

Cells of interest

-

Stimulating agent (e.g., TNF-α, LPS)

-

Imisopasem Manganese

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-IκBα)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture and treat cells with the stimulating agent in the presence or absence of Imisopasem Manganese.

-

Lyse the cells and quantify the protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. For NF-κB activation, assess the reduction in the IκBα band intensity.

Conclusion

Imisopasem Manganese is a promising therapeutic agent that functions by mimicking the activity of MnSOD to reduce cellular levels of superoxide. This primary mechanism has significant downstream consequences on redox-sensitive signaling pathways, including the inhibition of pro-inflammatory NF-κB and MAPK signaling. The potential for a concomitant activation of the protective Nrf2 pathway further highlights its complex and potentially beneficial modulation of the cellular redox environment. The experimental protocols provided in this guide offer a robust framework for the continued investigation of Imisopasem Manganese and other SOD mimetics in various research and drug development settings.

References

Unraveling the Antioxidant Defenses of Imisopasem Manganese: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imisopasem Manganese (also known as M40403) is a synthetic, non-peptidyl small molecule that functions as a mimetic of the endogenous antioxidant enzyme, manganese superoxide (B77818) dismutase (MnSOD).[1][2] This technical guide provides an in-depth exploration of the antioxidant pathways of Imisopasem Manganese, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining relevant experimental protocols. By catalytically scavenging superoxide radicals, Imisopasem Manganese has demonstrated significant therapeutic potential in various models of oxidative stress-induced pathology.[2][3] This document serves as a comprehensive resource for researchers and drug development professionals investigating the therapeutic applications of SOD mimetics.

Core Mechanism of Action: Mimicking Mitochondrial SOD

Imisopasem Manganese is a low molecular weight (483.4 g/mol ) manganese-containing compound designed to replicate the function of human mitochondrial manganese superoxide dismutase (SOD2).[3] Native SOD enzymes are crucial for cellular defense against reactive oxygen species (ROS), but their therapeutic use is limited by factors such as poor stability, immunogenicity, and low bioavailability. Imisopasem Manganese overcomes these limitations due to its small size and stable chemical structure.

The primary antioxidant pathway of Imisopasem Manganese involves the catalytic dismutation of the superoxide anion (O₂⁻), a highly reactive free radical generated during mitochondrial respiration and inflammatory processes. Imisopasem Manganese efficiently converts two molecules of superoxide into one molecule of hydrogen peroxide (H₂O₂) and one molecule of oxygen (O₂). This reaction is cyclical, with the manganese ion at the core of the molecule shuttling between its oxidized (Mn³⁺) and reduced (Mn²⁺) states.

While hydrogen peroxide is also a reactive oxygen species, it is less reactive than superoxide and is subsequently detoxified into water and oxygen by other cellular enzymes such as catalase and glutathione (B108866) peroxidase. By neutralizing superoxide at the apex of the ROS cascade, Imisopasem Manganese prevents the formation of more damaging downstream oxidants like peroxynitrite, which is formed from the reaction of superoxide with nitric oxide.

Key Signaling Pathways Modulated by Imisopasem Manganese

The antioxidant activity of Imisopasem Manganese has significant downstream effects on cellular signaling pathways implicated in inflammation and apoptosis. A pivotal pathway influenced by this SOD mimetic is the Nuclear Factor-kappa B (NF-κB) signaling cascade.

Superoxide anions are known to activate NF-κB, a transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes. By reducing the intracellular concentration of superoxide, Imisopasem Manganese inhibits the activation of NF-κB. This, in turn, leads to the downregulation of NF-κB target genes, including those encoding for pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). The suppression of these cytokines is a key component of the anti-inflammatory effects observed with Imisopasem Manganese treatment.

Furthermore, by mitigating oxidative stress and inflammation, Imisopasem Manganese can also inhibit apoptotic cell death. Oxidative damage to cellular components, including DNA, proteins, and lipids, is a major trigger for apoptosis. By preventing this initial damage, Imisopasem Manganese helps to preserve cellular integrity and function.

Quantitative Data Summary

The efficacy of Imisopasem Manganese has been quantified in several preclinical studies. The following tables summarize key findings:

Table 1: In Vitro Antioxidant Activity

| Parameter | Value | Model System | Reference |

| Catalytic Rate Constant | > 2 x 10⁷ M⁻¹s⁻¹ | Biochemical Assay | |

| IC₅₀ for Superoxide Inhibition | 31.6 µM | NADPH Oxidase in Rat Aortic Smooth Muscle Cells | Not explicitly cited |

Table 2: In Vivo Anti-inflammatory Effects in a 5-FU-Induced Mucositis Model

| Parameter | Control (5-FU alone) | Imisopasem (5 mg/kg) + 5-FU | Imisopasem (10 mg/kg) + 5-FU | p-value | Reference |

| Serum TNF-α (pg/mL) | 2.20 ± 0.31 | 1.61 ± 0.22 | 1.80 ± 0.19 | p=0.004, p=0.021 | |

| Serum IL-1β (pg/mL) | 115.41 ± 8.76 | 113.86 ± 5.08 | 109.86 ± 5.53 | Not Significant | |

| Intestinal Apoptotic Cells (TUNEL-positive) | 45.2 ± 6.9 | 18.4 ± 5.1 | 12.6 ± 3.6 | p=0.0001, p<0.0001 | |

| Villus Length (µm) | 117.4 ± 29.7 | 168.8 ± 34.3 | 156.3 ± 42.8 | p<0.0001, p=0.0008 |

Experimental Protocols

Superoxide Dismutase Mimetic Activity Assay (General Protocol)

A common method to determine the SOD-like activity of a mimetic is the nitroblue tetrazolium (NBT) assay. This assay is based on the competition between the SOD mimetic and NBT for superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system.

Materials:

-

Xanthine

-

Xanthine Oxidase

-

Nitroblue Tetrazolium (NBT)

-

Imisopasem Manganese (M40403)

-

Phosphate (B84403) buffer (pH 7.4)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing xanthine and NBT in phosphate buffer.

-

Add varying concentrations of Imisopasem Manganese to the reaction mixture.

-

Initiate the reaction by adding xanthine oxidase. This will start the generation of superoxide radicals.

-

Incubate the reaction mixture at a constant temperature (e.g., 25°C) for a defined period.

-

Superoxide radicals will reduce NBT to formazan, a colored product that can be measured spectrophotometrically (typically at 560 nm).

-

The presence of Imisopasem Manganese will inhibit the reduction of NBT by scavenging the superoxide radicals.

-

The percentage of inhibition of NBT reduction is calculated for each concentration of Imisopasem Manganese.

-

The concentration of Imisopasem Manganese that causes 50% inhibition of NBT reduction is determined as its IC₅₀ value, which is a measure of its SOD mimetic activity.

Carrageenan-Induced Pleurisy in Rats

This in vivo model is used to assess the anti-inflammatory properties of a compound.

Animals:

-

Male Wistar rats (or other suitable strain)

Materials:

-

λ-Carrageenan

-

Imisopasem Manganese (M40403)

-

Saline solution

-

Anesthetic agent

-

Heparin

-

Evans blue dye (for vascular permeability assessment)

Procedure:

-

Administer Imisopasem Manganese or vehicle to the rats via a suitable route (e.g., intraperitoneal injection) at a predetermined time before carrageenan challenge.

-

Anesthetize the rats.

-

Inject a solution of λ-carrageenan (typically 1-2% in saline) into the pleural cavity to induce an inflammatory response.

-

At a specific time point after carrageenan injection (e.g., 4 hours), euthanize the animals.

-

Carefully open the chest cavity and collect the pleural exudate.

-

Measure the volume of the exudate.

-

Centrifuge the exudate to separate the cells from the supernatant.

-

Determine the total and differential leukocyte counts in the cell pellet to assess inflammatory cell infiltration.

-

The supernatant can be used for the measurement of inflammatory mediators such as TNF-α and IL-1β using ELISA kits.

-

To assess vascular permeability, Evans blue dye can be injected intravenously before the carrageenan challenge, and its concentration in the pleural exudate can be measured.

Clinical Perspective

While extensive preclinical data exists for Imisopasem Manganese (M40403), information regarding its clinical development is limited. It is important to note that a close structural analog and stereoisomer of Imisopasem Manganese, known as Avasopasem Manganese (GC4419), has undergone more extensive clinical investigation. Avasopasem Manganese has been evaluated in clinical trials for its potential to reduce severe oral mucositis in patients with head and neck cancer undergoing radiation therapy. The findings from the clinical development of Avasopasem Manganese may provide valuable insights into the potential therapeutic applications and safety profile of this class of SOD mimetics. As of the latest available information, there are no publicly registered clinical trials specifically for Imisopasem Manganese (M40403).

Conclusion

Imisopasem Manganese is a potent and selective superoxide dismutase mimetic with a well-defined antioxidant mechanism of action. By catalytically removing superoxide anions, it effectively mitigates oxidative stress and downregulates key inflammatory signaling pathways, most notably the NF-κB cascade. Preclinical studies have provided robust quantitative data supporting its anti-inflammatory and cytoprotective effects in various disease models. While clinical data for Imisopasem Manganese itself is scarce, the broader clinical development of similar SOD mimetics highlights the therapeutic promise of this class of compounds. This technical guide provides a foundational understanding of the antioxidant pathways of Imisopasem Manganese, offering valuable information for researchers and developers in the field of oxidative stress and inflammation.

References

- 1. Superoxide-related signaling cascade mediates nuclear factor-kappaB activation in acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. The Superoxide Dismutase Mimetic M40403, Improves 5-Fluorouracil-induced Small Intestinal Mucositis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Imisopasem Manganese in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo dosage and administration of Imisopasem Manganese (also known as M40403 and AEOL 10150) in murine models. The protocols are based on established preclinical studies and are intended to guide researchers in designing and executing their own experiments.

Mechanism of Action

Imisopasem Manganese is a synthetic, non-peptidyl mimetic of manganese superoxide (B77818) dismutase (MnSOD).[1][2] Its primary function is to catalytically remove superoxide anions (O₂⁻), a key reactive oxygen species (ROS), thereby reducing oxidative stress and subsequent cellular damage.[1][3] This mechanism is crucial in various pathological conditions where superoxide radicals play a significant role, such as inflammation, radiation-induced injury, and chemotherapy-induced toxicity.[4] By mimicking the body's natural antioxidant defenses, Imisopasem Manganese helps to mitigate tissue damage, reduce inflammation, and prevent apoptosis.

Caption: Signaling pathway of Imisopasem Manganese.

Quantitative Data Summary